![molecular formula C20H22N4O B3010933 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol CAS No. 1319148-50-9](/img/no-structure.png)

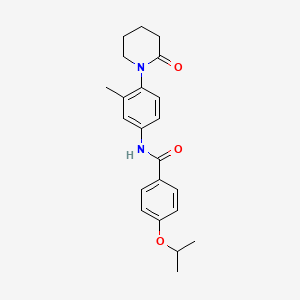

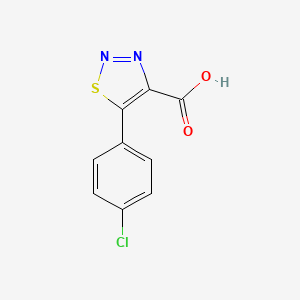

2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol” is a chemical compound. Pyrazoles, which are part of this compound’s structure, have attracted attention due to their diverse biological activities and their presence in several drugs currently on the market .

Synthesis Analysis

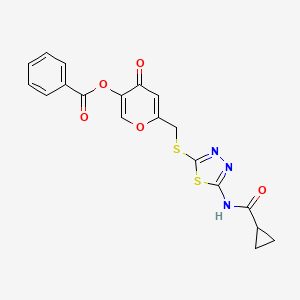

The synthesis of pyrazole derivatives, like the one , often involves a multicomponent reaction . For example, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The exact molecular structure of “this compound” would require more specific information or advanced computational chemistry techniques to determine.Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse, depending on the specific substituents present in the molecule. The reactions can involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Scientific Research Applications

Antimicrobial and Antitumor Activity

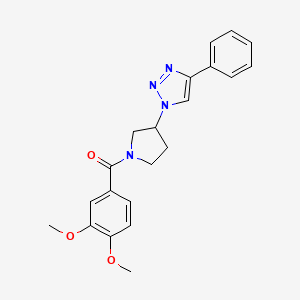

- Novel compounds related to the specified chemical structure have demonstrated potent antibacterial, biofilm inhibition, and cytotoxic activities against a range of bacterial strains and cell lines. For instance, certain derivatives have shown significant efficacy against E. coli, S. aureus, S. mutans, MRSA, and VRE strains, surpassing the effectiveness of reference drugs like Ciprofloxacin in biofilm inhibition. These compounds also exhibited substantial inhibitory activities against the MurB enzyme, crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Antidepressant and Anxiolytic Effects

- Research into phenylpiperazine derivatives, which share structural similarities with the specified compound, has revealed their potential as treatments for anxiety and depression. Oral administration of certain derivatives in mice indicated significant anxiolytic- and antidepressant-like effects without affecting spontaneous locomotor activity. These effects were observed in behavioral tests and are believed to be partly mediated through the activation of 5-HT1A receptors (Moreira et al., 2021).

Anticonvulsant and Antimicrobial Activities

- Synthesized derivatives of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one, incorporating piperazine moieties, have been evaluated for their anticonvulsant and antimicrobial properties. Some compounds showed protective effects against maximal electroshock (MES) and had activity against various bacteria and fungi, highlighting their potential as multifunctional agents in therapeutic applications (Aytemi̇r et al., 2004).

Corrosion Inhibition

- Benzimidazole derivatives with piperazine subunits have been investigated for their role as corrosion inhibitors for metals in acidic environments. These compounds significantly increased the corrosion resistance of N80 steel in hydrochloric acid solutions, demonstrating the potential for industrial applications to protect metal surfaces (Yadav et al., 2016).

Future Directions

The future directions for research on “2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the interest in pyrazole derivatives due to their diverse biological activities , there may be potential for future research in this area.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol' involves the reaction of 4-(3-phenyl-1H-pyrazol-5-yl)piperazine with 2-chloromethylphenol in the presence of a base to form the desired product.", "Starting Materials": [ "4-(3-phenyl-1H-pyrazol-5-yl)piperazine", "2-chloromethylphenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(3-phenyl-1H-pyrazol-5-yl)piperazine and 2-chloromethylphenol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the reaction progress using TLC or other suitable analytical techniques.", "Step 4: Once the reaction is complete, isolate the product by filtration or other suitable methods.", "Step 5: Purify the product by recrystallization or other suitable methods.", "Step 6: Characterize the product using various analytical techniques (e.g. NMR, IR, MS) to confirm its identity and purity." ] } | |

CAS RN |

1319148-50-9 |

Molecular Formula |

C20H22N4O |

Molecular Weight |

334.423 |

IUPAC Name |

2-[[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]phenol |

InChI |

InChI=1S/C20H22N4O/c25-19-9-5-4-8-17(19)15-23-10-12-24(13-11-23)20-14-18(21-22-20)16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2,(H,21,22) |

InChI Key |

RJMPUHWPGAYIGY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2O)C3=NNC(=C3)C4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)

![3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3010862.png)

![3-(4-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010863.png)

![Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B3010867.png)

![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3010872.png)

![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)